[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride
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Overview
Description
[(1S,3R,5S)-2-azabicyclo[310]hexan-3-yl]methanol;hydrochloride is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride typically involves the formation of the bicyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the methanol group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bicyclic core can undergo substitution reactions, particularly at the nitrogen atom or the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction can produce various reduced derivatives.
Scientific Research Applications
[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
[(1S,3R,5S)-2-azabicyclo[3.1.0]hexane]: Lacks the methanol group, which may affect its binding properties and reactivity.
[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]ethanol: Has an ethanol group instead of methanol, which can influence its solubility and reactivity.
[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]amine: Contains an amine group, which can alter its chemical properties and biological activity.
Uniqueness
[(1S,3R,5S)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride is unique due to its specific combination of a bicyclic core and a methanol group. This structure provides a balance of rigidity and flexibility, making it a valuable scaffold for various applications in chemistry and biology.
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
[(1S,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-5-1-4-2-6(4)7-5;/h4-8H,1-3H2;1H/t4-,5?,6-;/m0./s1 |
InChI Key |
PHCXFCNYKNKCJG-QGVPEASYSA-N |
Isomeric SMILES |
C1[C@H]2[C@H]1NC(C2)CO.Cl |
Canonical SMILES |
C1C2CC2NC1CO.Cl |
Origin of Product |
United States |
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